![molecular formula C8H7ClN2O2 B2609944 咪唑并[1,2-a]吡啶-7-羧酸盐酸盐 CAS No. 1423031-35-9](/img/structure/B2609944.png)

咪唑并[1,2-a]吡啶-7-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

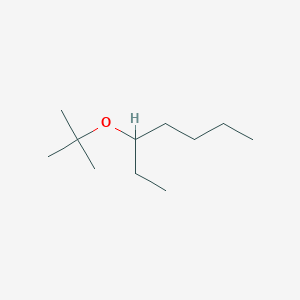

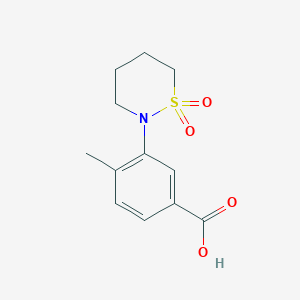

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1423031-35-9 . It has a molecular weight of 198.61 . This compound is a solid at room temperature .

Synthesis Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Molecular Structure Analysis

The IUPAC name of this compound is imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride . The InChI code is 1S/C8H6N2O2.ClH/c11-8(12)6-1-3-10-4-2-9-7(10)5-6;/h1-5H,(H,11,12);1H .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .

Physical And Chemical Properties Analysis

科学研究应用

自动化合成

咪唑并[1,2-a]吡啶-7-羧酸盐酸盐的合成工艺已取得重大进展。一项值得注意的发展是其从2-氨基吡啶和溴丙酮酸的全自动连续流动合成。这种方法与传统的烧瓶法相比,在相关化合物的多步合成中具有显着优势,例如咪唑并[1,2-a]吡啶-2-甲酰胺,而无需分离中间体 (Herath, Dahl, & Cosford, 2010).

合成和表征

咪唑并[1,2-a]吡啶-7-羧酸盐酸盐衍生物已在各种研究中合成和表征。例如,一项研究概述了从2-氨基吡啶的五步制备过程,包括烷基化、环化和铃木交叉偶联/水解反应,提供了对反应条件和催化剂的见解 (Du Hui-r, 2014).

作为荧光探针的应用

咪唑并[1,2-a]吡啶-7-羧酸盐酸盐的一些衍生物已被用作检测汞离子的高效荧光探针。该过程涉及β-内酰胺卡宾与2-吡啶基异腈的一锅反应,然后进行酸性水解,生成2-羰基-3-(吡啶基氨基)咪唑并[1,2-a]吡啶,在汞离子存在下表现出强荧光 (Shao et al., 2011).

抗菌活性

一些研究探索了咪唑并[1,2-a]吡啶-7-羧酸盐酸盐衍生物的抗菌潜力。例如,咪唑-[1,2-a]吡啶-2-羧酸亚芳基腙衍生物的合成和抗菌活性已得到检验,显示出对各种菌株的潜力 (Turan-Zitouni, Blache, & Güven, 2001).

药用应用

咪唑并[1,2-a]吡啶-7-羧酸盐酸盐作为各种药用应用中的关键构建模块。由于其在药物化学中的广泛应用,包括抗癌、抗菌和抗病毒活性,它已被公认为“药物偏见”支架。该化合物已成为几种上市制剂的一部分,并不断被探索用于新型治疗剂 (Deep et al., 2016).

安全和危害

The compound is classified as a skin sensitizer (Skin Sens. 1) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a GHS07 pictogram, and the signal word is "Warning" . The hazard statements include “Causes skin irritation” and "May cause respiratory irritation" . The precautionary statements include “Wear protective gloves/protective clothing/eye protection/face protection” and "Avoid breathing dust/fume/gas/mist/vapors/spray" .

作用机制

Target of Action

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry Similar compounds have been shown to target ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

The mode of action of Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride involves its interaction with its targets, leading to changes in cellular processes. For instance, if it targets IKK-ɛ and TBK1 like its analogues, it may influence the activation of NF-kappaB, a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Biochemical Pathways

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride may affect various biochemical pathways. If it acts on IKK-ɛ and TBK1, it could influence the NF-kappaB pathway, which plays a crucial role in regulating immune response to infection. Incorrect regulation of NF-kappaB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Result of Action

The molecular and cellular effects of Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride’s action would depend on its specific targets and mode of action. If it acts on IKK-ɛ and TBK1, it could potentially influence the activation of NF-kappaB, leading to changes in DNA transcription, cytokine production, and cell survival .

生化分析

Biochemical Properties

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can bind to various receptors and proteins, modulating their signaling pathways and biological effects.

Cellular Effects

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride exerts significant effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the growth of cancer cells by interfering with their signaling pathways and inducing apoptosis . Moreover, this compound can affect the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of COX-2 by binding to its active site . Additionally, Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are essential for determining the therapeutic window and safety margins for potential clinical applications.

Metabolic Pathways

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its subcellular localization is crucial for understanding its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

imidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-1-3-10-4-2-9-7(10)5-6;/h1-5H,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGRMPZJJDBYBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C=C1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423031-35-9 |

Source

|

| Record name | imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

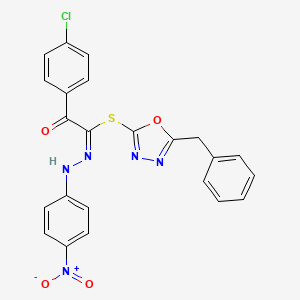

![N-(tert-butyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2609866.png)

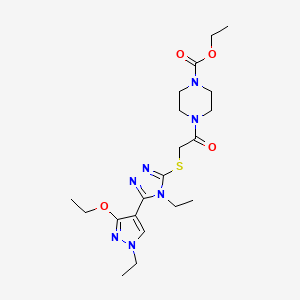

![N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2609869.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2609871.png)

![N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2609874.png)

![N-benzyl-2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609875.png)

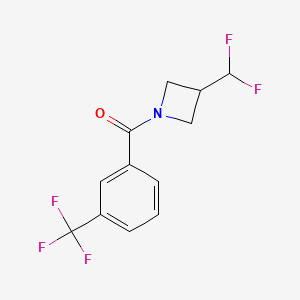

![N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2609879.png)